Dimethyl isophthalate

Overview

Description

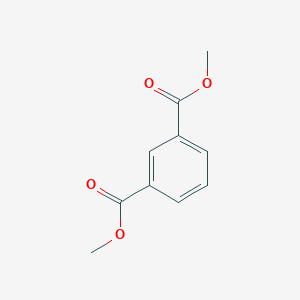

Dimethyl isophthalate (DMI), with the chemical formula C₁₀H₁₀O₄ and CAS number 1459-93-4, is an isomer of dimethyl phthalate esters. It is primarily used as a comonomer in polyacrylate resins, a modifier in poly(ethylene terephthalate) (PET) production, and a fixative in perfumes . Structurally, DMI features two methyl ester groups attached to the meta positions of a benzene ring, distinguishing it from ortho- (DMP) and terephthalate (DMT) isomers. Its incorporation into PET enhances processing efficiency by lowering the melting point and improving clarity and mechanical strength .

Preparation Methods

Dimethyl isophthalate is synthesized through the esterification of isophthalic acid with methanol. The reaction typically involves heating isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed until the isophthalic acid dissolves completely. After the reaction is complete, methanol is recovered, and the reaction mixture is neutralized with sodium carbonate solution to a pH of 7-8. The product is then filtered and dried to obtain this compound .

Industrial production methods follow a similar process but are optimized for large-scale production. The use of continuous reactors and efficient recovery systems for methanol and other by-products ensures high yield and purity of the final product .

Chemical Reactions Analysis

Dimethyl isophthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to isophthalic acid and methanol.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, often catalyzed by a strong acid or base.

Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include isophthalic acid, methanol, and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

DMI is characterized by its diester structure, which consists of an isophthalic acid moiety with two methyl ester groups. This configuration contributes to its functionality as a plasticizer, enhancing the flexibility and durability of polymeric materials.

Industrial Applications

2.1 Plasticizers

DMI is widely used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It improves the mechanical properties and workability of plastics, making them suitable for various applications, including:

- Construction Materials : Used in pipes, flooring, and roofing materials.

- Automotive Components : Enhances the flexibility of interior parts and seals.

- Consumer Goods : Found in toys, packaging films, and household items.

2.2 Coatings and Adhesives

DMI serves as a key ingredient in coatings and adhesives due to its ability to improve adhesion properties and film formation. Its applications include:

- Protective Coatings : Used in automotive paints and industrial coatings for enhanced durability.

- Adhesive Formulations : Provides flexibility and strength in bonding materials.

2.3 Textile Industry

In textiles, DMI is incorporated into fibers to enhance their properties. It is utilized for:

- Fiber Modification : Improves dye uptake and fabric softness.

- Yarn Treatments : Used in the production of high-performance textiles.

Biological Research Applications

DMI has gained attention in life sciences due to its role as a reagent in various biological studies:

- Cell Biology : Used in apoptosis studies and investigations into cell cycle dynamics.

- Drug Development : Serves as a component in antibody-drug conjugates (ADCs) for targeted therapy.

- Toxicology Studies : Investigated for its effects on cellular signaling pathways such as NF-κB and MAPK/ERK .

Case Study 1: Automotive Industry

A study conducted on the use of DMI in automotive sealants demonstrated improved elasticity and thermal stability compared to traditional plasticizers. The incorporation of DMI allowed manufacturers to produce components that withstand extreme temperatures without compromising performance.

Case Study 2: Textile Treatments

Research on DMI's application in textile treatments revealed that fabrics treated with DMI exhibited superior water repellency and stain resistance. This enhancement led to increased market demand for treated textiles in both consumer apparel and industrial applications.

Environmental Considerations

While DMI offers numerous benefits, environmental concerns regarding phthalates have prompted research into its biodegradability and potential impacts on human health. Studies indicate that DMI has low acute toxicity but may require careful handling due to potential long-term effects .

Mechanism of Action

The mechanism of action of dimethyl isophthalate primarily involves its role as an intermediate in chemical reactions. In polyester synthesis, it undergoes ester interchange reactions with methanol and ethylene glycol, leading to the formation of high molecular weight polyester fibers. These reactions enhance the clarity and structural strength of the resulting polymers .

In biological systems, this compound and its derivatives can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Differences

DMI is compared with its isomers and other phthalate esters:

| Compound | CAS Number | Structure (Substitution) | Key Applications |

|---|---|---|---|

| Dimethyl phthalate (DMP) | 131-11-3 | Ortho (1,2) | Plasticizer, solvent, insect repellent |

| Dimethyl terephthalate (DMT) | 120-61-6 | Para (1,4) | PET production, fibers |

| Dimethyl isophthalate (DMI) | 1459-93-4 | Meta (1,3) | PET modification, resins, perfumes |

| Dimethyl fumarate | 624-49-7 | Alkene ester | Polymer crosslinking, pharmaceuticals |

Key Differences :

- Crystallinity : DMT forms eutectic systems with DMP and DMI, while DMI and DMP form solid solutions, affecting their purification and industrial applications .

- Barrier Properties : DMI (3 wt%) reduces PET’s oxygen permeability by 40%, outperforming DMT (30% reduction) due to greater free volume reduction .

Biodegradation and Environmental Impact

- Microbial Degradation: DMT and DMP are fully mineralized by Bukholderia sp. DA2 within 15 days, whereas DMI degradation stalls at mono-methyl isophthalate due to structural resistance to esterase activity . Mixed microbial cultures degrade DMI (220 mg/L) in 35 days but accumulate toxic intermediates like mono-methyl isophthalate .

- Environmental Persistence :

Separation and Analytical Behavior

- Chromatographic Selectivity: DMI separates from 4-nitrobenzaldehyde with a separation factor (α) of 2.5 in methanol (MeOH) systems, but only 1.8 in tetrahydrofuran (THF), due to MeOH’s proton-donor capacity enhancing polarity-based retention . Retention times in acetonitrile (ACN) systems are 20% shorter than in MeOH, highlighting solvent-dependent selectivity .

Toxicity and Regulatory Status

- In Vitro Toxicity : DMI causes cytotoxicity in L-cell cultures, forming zones of dead cells at 500 mg/L .

Biological Activity

Dimethyl isophthalate (DMIP), a diester derived from isophthalic acid, has garnered attention due to its various industrial applications and potential biological effects. This article reviews the biological activity of DMIP, focusing on its toxicity, biodegradability, metabolic pathways, and environmental impact.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1459-93-4

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

DMIP is characterized by its two ester groups attached to a benzene ring with two carboxylic acid groups in the para position. This structure influences its chemical behavior and biological activity.

Mutagenicity and Genotoxicity

Several studies have evaluated the mutagenic potential of DMIP. Notably, a comprehensive assessment indicated that DMIP exhibited no mutagenic activity in bacterial assays both with and without metabolic activation . Furthermore, read-across data from structurally similar compounds like dimethyl terephthalate (DMTP) support these findings, showing that DMIP does not pose significant genotoxic risks under standard testing conditions .

Acute and Chronic Toxicity

Acute toxicity studies have shown that DMIP has a high oral LD50 value, indicating low toxicity via ingestion. For example, the predicted oral LD50 exceeds 5000 mg/kg in rats, suggesting minimal risk from acute exposure . However, chronic exposure studies indicate potential nephrotoxic effects, with the kidneys identified as a primary target organ in long-term studies . A NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight per day was established based on reduced weight gains observed in a 2-year feeding study in rats.

Biodegradability

The biodegradability of DMIP has been assessed using various methodologies. In a study employing activated sludge, DMIP demonstrated complete biodegradation within 14 days . The results indicated that DMIP is readily biodegradable, with degradation rates reaching up to 100% as measured by total organic carbon (TOC) analysis.

Metabolism and Biochemical Pathways

Research indicates that DMIP is absorbed efficiently through the gastrointestinal tract and metabolized primarily to isophthalic acid (IPA) and other metabolites. In vitro studies using rat liver preparations showed that DMIP undergoes ester hydrolysis, leading to IPA formation at varying rates depending on the tissue type . The metabolic pathway can be summarized as follows:

- Absorption : Rapid absorption from the digestive tract.

- Metabolism : Hydrolysis to IPA.

- Excretion : Rapid elimination via urine within 48 hours.

Environmental Impact

The environmental behavior of DMIP has been modeled using the EPIWIN software suite, which predicts its distribution across air, water, soil, and sediment. The results suggest that DMIP is likely to partition predominantly into soil (approximately 89%) with minimal presence in air (<0.1%) or sediment . This distribution pattern indicates a low potential for atmospheric contamination but raises concerns regarding soil and aquatic ecosystems.

Case Study 1: Biodegradation by Microbial Consortium

A study highlighted the complete degradation of DMIP through the cooperative activity of microbial strains such as Klebsiella oxytoca and Methylobacterium mesophilicum. These microorganisms were isolated from contaminated environments and demonstrated significant efficiency in breaking down DMIP within a specified timeframe .

Summary Table of Key Findings

| Parameter | Finding |

|---|---|

| Chemical Structure | This compound |

| CAS Number | 1459-93-4 |

| LD50 (oral) | >5000 mg/kg |

| NOAEL (chronic) | 1000 mg/kg/day |

| Biodegradation Rate | Up to 100% in 14 days |

| Primary Target Organ | Kidneys |

| Environmental Distribution | Predominantly in soil (89%) |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DMI critical for experimental design?

DMI (C10H10O4) is characterized by a melting point of 66–69°C, boiling point of 124°C (at 12 mmHg), and low water solubility. Its density (1.1477 g/cm³) and flash point (138°C) necessitate controlled storage conditions to prevent degradation and flammability risks. These properties influence solvent selection (e.g., ethanol for recrystallization) and reaction setups requiring inert atmospheres .

Q. How can DMI be synthesized and purified for laboratory-scale research?

DMI is synthesized via esterification of isophthalic acid with methanol under acid catalysis. A documented method involves refluxing 5-carbomethoxy-2-pyrone and methyl propiolate in xylene for 90 hours, yielding a 40% crude product. Purification involves recrystallization from 95% ethanol and Skellysolve B (a hydrocarbon solvent), achieving >98% purity confirmed by NMR and melting point (67–68°C) .

Q. What safety protocols are essential for handling DMI in laboratory settings?

- PPE : Impermeable gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Spill Management : Absorb spills with silica gel or sand, followed by disposal as hazardous waste.

- Storage : Seal containers in cool, dry conditions away from oxidizers .

Q. Which analytical methods are recommended for quantifying DMI in environmental samples?

Use GC-MS with a DB-5 column for separation and quantification. For aqueous samples, solid-phase extraction (C18 cartridges) is advised due to DMI’s low solubility. Calibration curves (0.1–100 ppm) show linearity (R² > 0.99) with a detection limit of 0.05 ppm .

Advanced Research Questions

Q. How do microbial consortia degrade DMI, and what metabolic pathways are involved?

Arthrobacter and Rhodococcus species hydrolyze DMI to isophthalic acid via esterase activity. Further degradation involves the ortho-cleavage pathway, producing protocatechuate intermediates. Genome analysis of Comamonas sp. USTBZA1 reveals genes encoding phthalate dioxygenase (phtA) and decarboxylases, critical for mineralization .

Q. What computational models predict DMI’s environmental persistence and toxicity?

Molecular dynamics simulations (e.g., GROMACS) assess DMI’s binding affinity to soil organic matter (log Koc = 2.8). QSAR models predict acute aquatic toxicity (LC50 for Daphnia magna: 12 mg/L). These models guide risk assessments but require validation against experimental ecotoxicity data .

Q. How can contradictory data on DMI’s photodegradation efficiency be resolved?

Discrepancies in half-life under UV (e.g., 4 vs. 8 hours) arise from variations in light intensity (50–200 W/m²) and catalyst type (TiO2 vs. WO3/graphene). Standardize testing using ISO 10678:2010 protocols, and employ LC-MS to identify secondary byproducts (e.g., monomethyl isophthalate) that inhibit degradation .

Q. What strategies improve DMI’s biodegradation in anaerobic wastewater systems?

Bioaugmentation with Methylobacterium mesophilicum Sr enhances DMI breakdown under low oxygen (DO < 0.5 mg/L). Optimize C:N:P ratios (100:5:1) and pH (6.5–7.5) to sustain microbial activity. Metagenomic profiling can identify keystone species for consortium design .

Q. Methodological Guidelines

Q. How should researchers design experiments to assess DMI’s endocrine-disrupting potential?

- In vitro : Use ERα/ERβ transactivation assays (e.g., MELN cells) with 17β-estradiol as a positive control.

- In vivo : Zebrafish embryo assays (OECD 236) at concentrations of 1–100 µM, monitoring vitellogenin induction.

- Data Normalization : Include solvent controls (e.g., DMSO ≤0.1%) to eliminate artifacts .

Q. What are best practices for reporting DMI data in publications?

- Synthesis : Detail catalyst concentration (e.g., H2SO4 at 0.5 mol%), reaction time, and purity metrics.

- Degradation Studies : Report kinetic constants (e.g., kobs from pseudo-first-order models) and matrix effects (e.g., humic acid interference).

- Compliance : Adhere to ICMJE guidelines for chemical sourcing (e.g., Sigma-Aldrich batch numbers) and statistical methods (e.g., ANOVA with Tukey post-hoc) .

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 194.18 g/mol | |

| Log Kow | 2.1 (predicted) | |

| Photodegradation Half-life | 4–8 hours (UV/TiO2) | |

| Aquatic Toxicity (LC50) | 12 mg/L (Daphnia magna) |

Properties

IUPAC Name |

dimethyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGOYPQMJFJDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027402 | |

| Record name | Dimethyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Chips; [MSDSonline] | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

282 °C | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

280 °F (138 °C) (Closed cup) | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.194 g/cu cm at 20 °C | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/ | |

| Record name | Dimethyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol, ... Solid at room temperature. | |

CAS No. |

1459-93-4 | |

| Record name | Dimethyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9Y3574K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

67.5 °C | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.